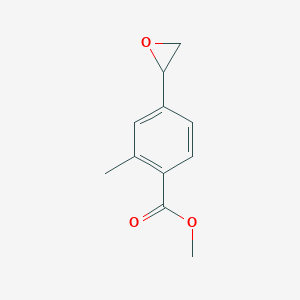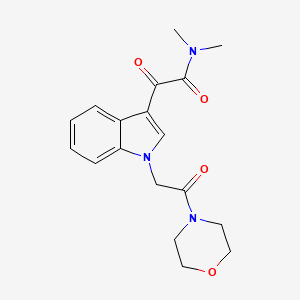
Methyl 2-methyl-4-(oxiran-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-4-(oxiran-2-yl)benzoate is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol . . This compound features an oxirane ring (epoxide) attached to a benzoate ester, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-4-(oxiran-2-yl)benzoate can be synthesized through the reaction of methyl 4-(2-bromoacetyl)benzoate with sodium borohydride (NaBH4) in methanol (MeOH) at 0°C . The reaction mixture is then stirred at room temperature for one hour, followed by the addition of potassium carbonate (K2CO3) and further stirring for 72 hours . The product is isolated by extraction with diethyl ether (Et2O) and purified by column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-(oxiran-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracids can be used to open the epoxide ring.
Reduction: LiAlH4 or sodium borohydride (NaBH4) can be used to reduce the ester group.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation: Diols are formed from the opening of the epoxide ring.
Reduction: Alcohols are formed from the reduction of the ester group.
Substitution: Various substituted derivatives are formed depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-4-(oxiran-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used to study the effects of epoxide-containing compounds on biological systems.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-(oxiran-2-yl)benzoate involves the reactivity of its epoxide ring. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions that form various products. These reactions can target different molecular pathways depending on the nucleophile involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(oxiran-2-yl)benzoate: Similar structure but without the methyl group on the benzoate ring.
Bisphenol F diglycidyl ether: Contains two epoxide groups and is used in the production of epoxy resins.
Uniqueness
Methyl 2-methyl-4-(oxiran-2-yl)benzoate is unique due to the presence of both an ester group and an epoxide ring, making it a versatile intermediate for various chemical reactions and applications.
Properties
IUPAC Name |
methyl 2-methyl-4-(oxiran-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-5-8(10-6-14-10)3-4-9(7)11(12)13-2/h3-5,10H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNYXDQHUCIIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CO2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B2546256.png)


![3-[(2-Fluoro-3-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2546264.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea](/img/structure/B2546269.png)
![6-methyl-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}nicotinamide](/img/structure/B2546270.png)


![3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole](/img/structure/B2546273.png)

![5-(4-chlorophenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine dioxalate](/img/structure/B2546276.png)
![2-CHLORO-5-({[(4-METHYL-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID](/img/structure/B2546278.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2546279.png)
